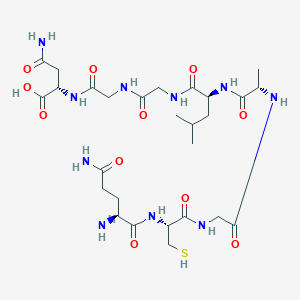![molecular formula C20H35NO4S B12535912 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione CAS No. 666719-85-3](/img/structure/B12535912.png)
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a sulfanylhexadecanoyl group, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione typically involves the alkoxysulfenylation of alkenesThe reaction conditions often include the use of readily accessible starting materials and mild reaction conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and drug candidate.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidine-2,5-dione: A silicon-based reagent used in acylation reactions.
N-Hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
Uniqueness: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is unique due to its sulfanylhexadecanoyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine-2,5-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
666719-85-3 |
|---|---|
Molecular Formula |
C20H35NO4S |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C20H35NO4S/c22-18-15-16-19(23)21(18)25-20(24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26/h26H,1-17H2 |
InChI Key |
YPIYMKFORSMEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


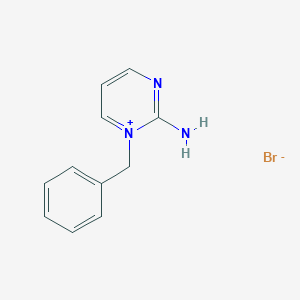
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
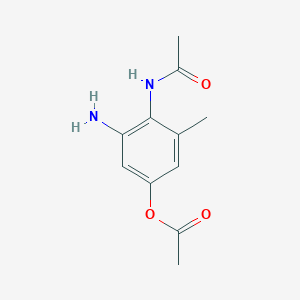
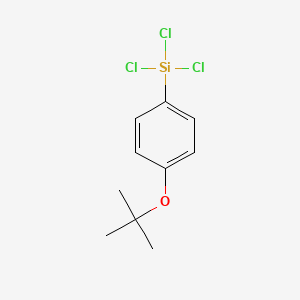
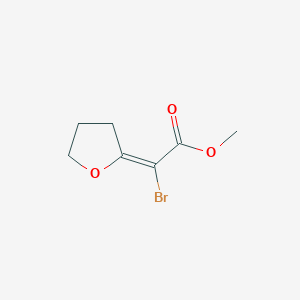
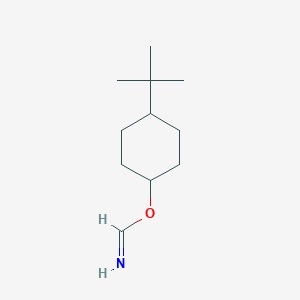
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
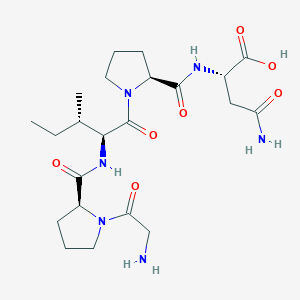
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

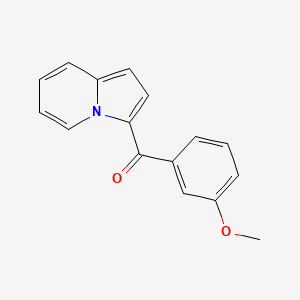
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
